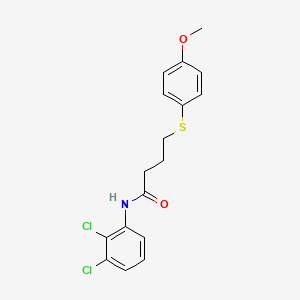

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-22-12-7-9-13(10-8-12)23-11-3-6-16(21)20-15-5-2-4-14(18)17(15)19/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRGBDQOOVONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with 4-methoxybenzenethiol in the presence of a suitable base, such as sodium hydroxide, to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydroxylamine, ammonia.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-((4-Chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide (CAS: 922930-02-7)

- Key differences: Amide substituent: Replaces the 2,3-dichlorophenyl group with a thieno[2,3-d]pyrimidin-4-yl heterocycle. Thioether group: Retains a chlorophenyl substituent (4-chlorophenyl) instead of 4-methoxyphenyl.

- Implications: The thienopyrimidinyl group may enhance binding to kinase targets due to its planar aromatic structure, while the 4-chlorophenylthio group introduces stronger electron-withdrawing effects compared to the methoxy group in the target compound .

4-Methoxybutyrylfentanyl (CAS entry in )

- Key differences :

- Amide substituent : Features a piperidinyl group with a phenethyl chain, characteristic of opioid receptor ligands.

- Backbone : Similar butanamide chain but lacks the thioether linkage.

- Implications :

Functional Group Variations in Cannabinoid and Polymer-Related Analogues

CB2-Selective Bis-Sulfone Sch225336 ()

- Key differences :

- Contains bis-sulfone groups instead of a thioether.

- Features a methanesulfonamide terminal group.

3-Chloro-N-phenyl-phthalimide ()

- Key differences: Core structure: Phthalimide (cyclic dicarboximide) vs. butanamide. Applications: Used as a monomer in polyimide synthesis, unlike the target compound’s undefined pharmacological role.

- Implications :

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Functional Impact |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₇Cl₂NO₂S | 2,3-dichlorophenyl, 4-methoxyphenylthio | 370.3 | Balanced lipophilicity; moderate electron effects |

| 4-((4-Chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide | C₁₇H₁₄ClN₃OS₂ | Thienopyrimidinyl, 4-chlorophenylthio | 395.9 | Enhanced kinase binding; stronger electron withdrawal |

| 4-Methoxybutyrylfentanyl | C₂₃H₃₀N₂O₂ | Piperidinyl-phenethyl, methoxy | 366.5 | Opioid receptor targeting; high lipophilicity |

| Sch225336 (CB2 ligand) | C₂₄H₂₈N₂O₇S₂ | Bis-sulfone, methanesulfonamide | 536.7 | High receptor affinity; metabolic susceptibility |

Biological Activity

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 370.3 g/mol. Its structure features a dichlorophenyl group and a methoxyphenyl thioether moiety, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.3 g/mol |

| CAS Number | 942003-13-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzenethiol followed by amidation with butanoyl chloride. The process generally employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Research suggests that this compound may exhibit anticancer properties by modulating enzyme activities or binding to specific receptors involved in cellular processes such as proliferation and apoptosis. The compound's interactions with biological targets potentially influence pathways critical for tumor growth inhibition.

Anticancer Potential

In vitro studies have indicated that this compound can inhibit specific enzymes associated with cancer cell proliferation. For instance, it was found to affect the activity of enzymes linked to tumor growth, suggesting a possible role as an anticancer agent.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated a concentration-dependent inhibition of cell viability at doses ranging from 1 µM to 25 µM.

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit enzymes involved in the Type III secretion system (T3SS), which is crucial for pathogenicity in certain bacteria. The compound displayed concentration-dependent inhibition of T3SS-mediated activity, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing the biological activity of this compound. Modifications in the aromatic moieties have been shown to significantly impact its efficacy against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.